2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions. One common method for synthesizing pyrazolopyrazines involves the cyclization of amines with diketones or ketoesters. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two fused rings - a pyrazole and a pyrazine. The presence of the cyclopropyl and ethyl groups, as well as the carboxamide functionality, would further define its structure. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions such as hydrolysis, reduction, and condensation. The aromatic rings could undergo electrophilic substitution reactions. However, a detailed reactions analysis would require experimental data or computational studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. These properties could include solubility, melting point, boiling point, pKa, and stability. However, without experimental data, it’s difficult to provide a detailed properties analysis.Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that derivatives similar to 2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide are involved in the synthesis of new chemical entities. For instance, studies have detailed the preparation of pyrazolo[3,4-d]pyrimidines, highlighting their importance in the development of antimetabolites and other pharmacologically relevant molecules (Hildick & Shaw, 1971). Additionally, the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under specific conditions further underscores the versatility of these compounds in chemical synthesis (Machado et al., 2011).
Potential Therapeutic Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity against cancer cells, demonstrating the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014). This research aligns with efforts to discover new anticancer agents, further highlighting the importance of these compounds in medicinal chemistry.
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Standard safety measures should be taken while handling this compound, including the use of personal protective equipment.
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties. Such studies could contribute to the development of new drugs or materials.
Please note that this is a general analysis based on the structure and class of the compound. For a detailed and accurate analysis, specific experimental data and studies are required.
properties
IUPAC Name |
2-cyclopropyl-N-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-5-6-16-10(8-15)7-11(14-16)9-3-4-9/h7,9H,2-6,8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZRWXUYLFCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide |
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